N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(phenylthio)acetamide hydrochloride
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Description
N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(phenylthio)acetamide hydrochloride is a useful research compound. Its molecular formula is C20H24ClN3OS2 and its molecular weight is 422. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Structural Diversification
One study highlights the use of a ketonic Mannich base derived from 2-acetylthiophene as a starting material in alkylation and ring closure reactions, generating a structurally diverse library of compounds. This process involves the production of dithiocarbamates, thioethers, and various NH-azole derivatives, underscoring the compound's role in facilitating the synthesis of a wide array of chemical structures (Roman, 2013).
Antimicrobial and Antitumor Activities
Research into novel sulphonamide derivatives based on the reaction of 2-bromo-N-(phenylsulfonyl)acetamide derivatives with nitrogen nucleophiles has shown promising antimicrobial activity. Computational and experimental analyses suggest these compounds, including derivatives of the targeted chemical, exhibit high activity against various microbial strains, offering insights into their potential as antimicrobial agents (Fahim & Ismael, 2019).
Another investigation synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems, evaluating their antitumor activity against a broad range of human tumor cell lines. Some compounds demonstrated considerable anticancer activity, highlighting the chemical's significance in developing new antitumor agents (Yurttaş, Tay, & Demirayak, 2015).
Physicochemical Properties
A study focusing on the pKa determination of N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives revealed insights into their acidity constants. This research aids in understanding the compound's behavior in various chemical environments, contributing to its application in drug design and synthesis (Duran & Canbaz, 2013).
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2-phenylsulfanylacetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3OS2.ClH/c1-22(2)13-8-14-23(19(24)15-25-16-9-4-3-5-10-16)20-21-17-11-6-7-12-18(17)26-20;/h3-7,9-12H,8,13-15H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBWDABVRIXSGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=CC=CC=C2S1)C(=O)CSC3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.